molecular formula C23H22N4O3S2 B11635044 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11635044
M. Wt: 466.6 g/mol
InChI Key: VREAIUPPAQBYLJ-PDGQHHTCSA-N
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Description

This compound, with the systematic name 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , belongs to the class of pyrido[1,2-a]pyrimidines. Its chemical formula is C22H20N4O3S2 , and its molecular weight is approximately 452.56 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented due to its rarity and uniqueness.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies and applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound contains functional groups susceptible to oxidation, such as the thiazolidine ring and the carbonyl group.

    Reduction: Reduction reactions may occur at the carbonyl group or other unsaturated sites.

    Substitution: The compound’s aromatic ring can undergo electrophilic substitution reactions.

    Cyclization: The thiazolidine moiety may participate in cyclization reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.

    Cyclization: Acidic conditions or Lewis acids to promote cyclization.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data are scarce.

Scientific Research Applications

    Medicine: It could serve as a lead compound for drug development due to its unique structure.

    Chemistry: Researchers may explore its reactivity and use it as a building block for novel molecules.

    Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are warranted.

    Industry: Its rarity limits industrial applications, but it may find use in specialized chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains largely unexplored. Further research is needed to identify its molecular targets and pathways.

Comparison with Similar Compounds

While this compound is rare, we can compare it to related molecules:

Remember that this compound’s uniqueness lies in its specific combination of functional groups and its pyrido[1,2-a]pyrimidine scaffold

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O3S2/c1-14-5-7-16(8-6-14)13-27-22(30)18(32-23(27)31)12-17-19(24-9-11-28)25-20-15(2)4-3-10-26(20)21(17)29/h3-8,10,12,24,28H,9,11,13H2,1-2H3/b18-12-

InChI Key

VREAIUPPAQBYLJ-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCO)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCO)SC2=S

Origin of Product

United States

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